2-(2-Aminothiazol-4-yl)benzonitrile
Description
2-(2-Aminothiazol-4-yl)benzonitrile (CAS: 436151-85-8) is a benzonitrile derivative featuring a 2-aminothiazole moiety attached at the para-position of the benzene ring. This compound is structurally characterized by the presence of a nitrile group and a thiazole ring containing an amino substituent, making it a versatile intermediate in pharmaceutical and materials chemistry.
The 2-aminothiazole group is a common pharmacophore in bioactive molecules, particularly in antibiotics such as cephalosporins (e.g., cefdinir, cefixime) . Its benzonitrile core further enhances reactivity, enabling participation in cyclization and condensation reactions, as seen in the synthesis of heterocyclic compounds .
Properties
Molecular Formula |
C10H7N3S |
|---|---|
Molecular Weight |
201.25 g/mol |
IUPAC Name |
2-(2-amino-1,3-thiazol-4-yl)benzonitrile |
InChI |
InChI=1S/C10H7N3S/c11-5-7-3-1-2-4-8(7)9-6-14-10(12)13-9/h1-4,6H,(H2,12,13) |
InChI Key |
XDCMVDZDUPLQGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)C2=CSC(=N2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Aminothiazol-4-yl)benzonitrile typically involves the reaction of 2-aminothiazole with a benzonitrile derivative. One common method involves the use of a base such as sodium hydride to deprotonate the 2-aminothiazole, followed by nucleophilic substitution with a halogenated benzonitrile. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(2-Aminothiazol-4-yl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group on the thiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides are often used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Primary amines.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(2-Aminothiazol-4-yl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a potential therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-(2-Aminothiazol-4-yl)benzonitrile involves its interaction with specific molecular targets. In antimicrobial applications, it is believed to inhibit the synthesis of essential proteins in bacteria by binding to their ribosomal subunits. In anticancer research, the compound may induce apoptosis in cancer cells by interfering with key signaling pathways .
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogues of 2-(2-aminothiazol-4-yl)benzonitrile, highlighting differences in substituents, properties, and applications:
Key Differences and Implications
Biological Activity: Compounds like 1c () exhibit cytotoxic activity due to the triazole and chlorophenyl groups, which enhance interactions with cellular targets. In contrast, this compound lacks reported bioactivity but serves as a precursor for bioactive molecules . Cefdinir and cefixime (–7) demonstrate the critical role of the 2-aminothiazole group in β-lactam antibiotics, where it enhances binding to bacterial penicillin-binding proteins.
Synthetic Utility: The nitrile group in this compound facilitates cyclization reactions, as seen in the synthesis of pyrazolo[4,3-d]pyrimidines () . Thiadiazole-containing analogues (e.g., 2f) require alkylation with chloroacetonitrile, showcasing divergent reactivity compared to thiazole derivatives .
Research Findings and Data
Cytotoxic Activity of Benzonitrile Derivatives
Pharmacopeial Standards for Thiazole-Containing Drugs
Thermal and Spectral Properties
- Thiadiazole derivative 2f () has a melting point of 183°C and distinct NMR signals (δ 8.15–8.17 ppm for aromatic protons), aiding in analytical characterization .
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